molecular formula C21H23N3OS B14961004 4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B14961004
M. Wt: 365.5 g/mol
InChI Key: UBLYMVMDAAMAIT-UHFFFAOYSA-N
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Description

4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of amides. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of phenyl groups and a butanamide moiety adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.

    Formation of the Butanamide Moiety: The final step involves the reaction of the thiadiazole intermediate with a butanoyl chloride derivative under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-N-(1-phenylpropyl)butanamide: A structurally similar compound with a different substitution pattern on the thiadiazole ring.

    N-(4-tert-butylphenyl)-N’-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea: Another thiadiazole derivative with a urea moiety instead of an amide.

Uniqueness

4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of both phenyl and butanamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

4-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C21H23N3OS/c25-19(15-7-13-17-9-3-1-4-10-17)22-21-24-23-20(26-21)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,22,24,25)

InChI Key

UBLYMVMDAAMAIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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